molecular formula C17H24N2O4 B1369942 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate CAS No. 154972-38-0

1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate

Cat. No. B1369942
M. Wt: 320.4 g/mol
InChI Key: TUOLNRMGWOOMAY-UHFFFAOYSA-N
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Description

1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate is a chemical compound used for proteomics research . It has a molecular formula of C17H24N2O4 and a molecular weight of 320.38 .


Molecular Structure Analysis

The molecular structure of 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate can be determined by various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, the search results do not provide specific details about the molecular structure of this compound .


Chemical Reactions Analysis

The specific chemical reactions involving 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate are not provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate, such as its melting point, boiling point, solubility, and stability, are not provided in the search results .

Scientific Research Applications

Mechanistic Studies in Organic Synthesis

1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate-related compounds have been used to study unexpected reactions and mechanisms in organic synthesis. For instance, the unexpected cleavage of the C–S bond during the hydrazination of specific nicotinate esters led to the formation of new compounds, prompting kinetic and computational studies to understand the underlying mechanisms (Nordin et al., 2016).

Development of Heterocyclic Compounds

Heterocyclic compounds are crucial in various fields, including pharmaceuticals and material science. Research on 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate-related structures has contributed to the synthesis of new heterocyclic structures, such as hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione and related compounds, offering new avenues in this domain (Obreza & Urleb, 2003).

Advancements in Catalysis

Catalysis is a fundamental aspect of chemical reactions, especially in industrial processes. Research involving 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate derivatives has led to the development of highly active and efficient catalysts, improving the alkoxycarbonylation of alkenes and potentially impacting the chemical industry by providing practical synthetic tools for transforming alkenes into versatile ester products (Dong et al., 2017).

Safety And Hazards

The safety and hazards associated with 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate are not mentioned in the search results .

Future Directions

The future directions for the research and application of 1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate are not specified in the search results .

properties

IUPAC Name

1-O-benzyl 2-O-tert-butyl diazinane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-12-8-7-11-18(19)15(20)22-13-14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOLNRMGWOOMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611199
Record name Benzyl tert-butyl tetrahydropyridazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 2-(tert-butyl) tetrahydro-1,2-pyridazinedicarboxylate

CAS RN

154972-38-0
Record name 1-(1,1-Dimethylethyl) 2-(phenylmethyl) tetrahydro-1,2-pyridazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154972-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl tert-butyl tetrahydropyridazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.5 g (37.5 mmol) of 60% sodium hydride in oil was suspended in 50 mL of DMF to which was added 5.0 g (18.7 mmol) of 1-Boc-2-Cbz-hydrazine dissolved in 20 mL of dry DMF slowly over 30 minutes. The reaction mixture was stirred for 1 hour until H2 evolution had ceased. To this mixture was added 2.24 mL (18.77 mmol) of 1,4-dibromobutane neat. The reaction mixture was stirred at room temperature over 3 days. The mixture was concentrated in vacuo and the residue was suspended in 150 mL of EtOAc. The mixture was washed with water twice, 5% citric acid twice, saturated aqueous NaHCO3 solution , water and brine. The solution was dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography over silica gel eluting with 30% EtOAc/hexanes to give the desired product as a white solid. 1H-NMR (CDCl3, 400 MHz):1.45 (bs, 9H); 1.62 (bm, 4H); 2.90 (bs, 2H); 4.15 (bm, 2H); 5.00-5.30 (m, 2H); 7.20-7.40 (bm, 5H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
1,4-dibromobutane neat
Quantity
2.24 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 0.1 g (0.42 mmol) 4-fluorophenylalanine tert-butyl ester in 1.0 mL of CH2Cl2 at 0° C. was added 0.065 g (0.5 mmol) of dilsopropyl ethyl amine followed by 0.093 g (0.46 mmol) of p-nitrophenyl chloroformate as a solid. After 30 minutes a solution of 82.7 mg (0.52 mmol) of pyridazine dihydrochloride (Step C) and 0.2 g (1.56 mmol) of diisopropylethylamine in 1.5 mL of CH2Cl2 was added. The reaction mixture was stirred for 2.5 hours and diluted with 20 mL of ethyl acetate. The solution was washed with water twice followed by brine and was dried over MgSO4. The mixture was filtered and concentrated in vacuo. The residue was purified by flash silica gel chromatography eluting with 45% EtOAc/hexanes to provide the title compound. 1H-NMR (CDCl3, 400 MHz): 1.38 (s, 9H); 1.60 (b, 6H); 2.8 (b, 2H); 3.05 (m, 2H); 15 4.57 (m, 1H); 6.75 (b, 1H); 6.95 (m, 2H); 7.15 (m, 2H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.065 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.093 g
Type
reactant
Reaction Step Two
Name
pyridazine dihydrochloride
Quantity
82.7 mg
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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